molecular formula C16H10BrN3O B5550550 4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol

4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol

Cat. No. B5550550
M. Wt: 340.17 g/mol
InChI Key: UVNMTZSUVDFUPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazoloquinoline derivatives often involves multi-step reactions, including cycloadditions, Ullmann-type couplings, and halogenation. A notable example is the synthesis of 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, which involves a five-step reaction sequence culminating in solution crystallization for single-crystal formation (Liu et al., 2022). Another synthesis pathway utilizes copper-catalyzed tandem reactions of N-(2-haloaryl)propiolamides with sodium azide for the formation of [1,2,3]triazolo[1,5-a]quinoxalin-4(5H)-ones, showcasing the versatility of metal-catalyzed processes in constructing these complex heterocycles (Yan et al., 2012).

Molecular Structure Analysis

Structural elucidation of triazoloquinoline derivatives is critical for understanding their chemical behavior and potential interactions. X-ray crystallography and density functional theory (DFT) calculations are commonly employed to determine the precise molecular geometry. For instance, the crystal structure of certain triazoloquinoline derivatives has been comprehensively analyzed to reveal their supramolecular arrangements, which are influenced by various intermolecular interactions, including hydrogen bonding and π-π stacking (de Souza et al., 2015).

Chemical Reactions and Properties

Triazoloquinoline derivatives engage in a variety of chemical reactions, reflecting their rich chemical properties. The presence of functional groups such as amides, halogens, and ethers within these compounds facilitates diverse reactions, including nucleophilic substitution, cycloaddition, and electrophilic aromatic substitution. These reactions are pivotal for further modifications and functionalizations of the triazoloquinoline core (Wu et al., 2022).

Physical Properties Analysis

The physical properties of triazoloquinoline derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including material science and drug formulation. Studies utilizing DFT and crystallographic analysis provide insights into the physicochemical characteristics of these compounds, aiding in the prediction and optimization of their physical behavior (Liu et al., 2022).

Chemical Properties Analysis

The chemical properties of triazoloquinoline derivatives, such as reactivity, stability, and electronic structure, are crucial for their functional applications. Frontier molecular orbital analysis, including HOMO-LUMO gap and molecular electrostatic potential (MEP) maps, provides valuable information on the electronic characteristics and potential chemical reactivity of these molecules (Liu et al., 2022).

Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies have focused on the synthesis of novel quinoline derivatives and their evaluation for antimicrobial activities. For instance, compounds derived from 5-bromocoumarin have shown antimicrobial, insecticidal, and anthelmintic activities (Panwar et al., 2013). Another study synthesized 1,2,4-triazolo[4,3-a]-quinoline derivatives, demonstrating significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their anticancer potential (Reddy et al., 2015).

Anticancer Activity

Quinoline derivatives have also been synthesized for their colon anticancer activity, with some novel thiazole/-2-quinolone derivatives showing moderate activity (Aly et al., 2020). The design and synthesis of new quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents have been reported, suggesting a broader spectrum of biological activities for these compounds (Parthasaradhi et al., 2015).

H1-Antihistaminic Activity

Novel 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones have been synthesized and shown to exhibit H1-antihistaminic activity. Among them, certain compounds demonstrated potency comparable to chlorpheniramine maleate, with negligible sedative properties, indicating their potential as antihistaminic agents (Gobinath et al., 2015).

Antiproliferative Agents

The development of new antiproliferative agents based on 5-amino-1-aryl-1H-1,2,3-triazoles scaffolds has been explored, showing selective influence on ovarian cancer cells and lung cancer cells. These findings suggest that compounds with a 1,2,4-triazolo quinoline structure could serve as bioactive scaffolds for anticancer drug development (Pokhodylo et al., 2020).

Safety and Hazards

The safety and hazards associated with [1,2,4]triazolo[4,3-a]quinoline derivatives can also vary widely depending on the specific compound. Some derivatives may exhibit cytotoxicity .

Future Directions

The [1,2,4]triazolo[4,3-a]quinoline structure is a promising scaffold for the development of new therapeutic agents. Future research could focus on synthesizing new derivatives and evaluating their biological activities .

properties

IUPAC Name

4-bromo-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3O/c17-11-6-7-14(21)12(9-11)16-19-18-15-8-5-10-3-1-2-4-13(10)20(15)16/h1-9,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNMTZSUVDFUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)phenol

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